molecular formula C18H22ClNO3S B2481096 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide CAS No. 1286719-75-2

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2481096
CAS No.: 1286719-75-2
M. Wt: 367.89
InChI Key: MBNUFPBWLQGLHS-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a chloro substituent, and a hydroxy-methyl-phenylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-hydroxy-2-methyl-4-phenylbutylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Chlorination: The final step involves the chlorination of the intermediate product using thionyl chloride or another chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Lacks the chloro and hydroxy-methyl-phenylbutyl substituents.

    N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide: Lacks the chloro substituent.

    3-chloro-4-methylbenzenesulfonamide: Lacks the hydroxy-methyl-phenylbutyl substituent.

Uniqueness

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide is unique due to the combination of its chloro, hydroxy-methyl-phenylbutyl, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-14-8-9-16(12-17(14)19)24(22,23)20-13-18(2,21)11-10-15-6-4-3-5-7-15/h3-9,12,20-21H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNUFPBWLQGLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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